molecular formula C4H2ClNO2 B1316846 1,3-Oxazole-4-carbonyl chloride CAS No. 62348-20-3

1,3-Oxazole-4-carbonyl chloride

Cat. No.: B1316846
CAS No.: 62348-20-3
M. Wt: 131.52 g/mol
InChI Key: TWUFZSMUDNLRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Oxazole-4-carbonyl chloride: is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within a five-membered ring structure. This compound is a derivative of oxazole, which is known for its presence in various biologically active molecules. The carbonyl chloride functional group attached to the oxazole ring makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Oxazole-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,3-oxazole with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the safety and efficiency of the process, allowing for large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1,3-Oxazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Oxidation and reduction: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions to form corresponding derivatives.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Amides and esters: Formed through nucleophilic substitution reactions.

    Oxidized and reduced derivatives: Resulting from oxidation and reduction reactions.

    Cyclized products: Formed through cyclization reactions.

Scientific Research Applications

Chemistry: 1,3-Oxazole-4-carbonyl chloride is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: The compound is utilized in the development of biologically active molecules, including potential drug candidates. Its derivatives have shown promise in antimicrobial, anticancer, and anti-inflammatory research.

Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and materials. It is also used in the production of polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 1,3-oxazole-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows the compound to form various derivatives with different biological and chemical properties. The oxazole ring can also participate in interactions with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    1,3-Oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.

    1,3-Oxazole-4-methanol: Contains a hydroxymethyl group instead of a carbonyl chloride.

    1,3-Oxazole-4-amine: Features an amino group in place of the carbonyl chloride.

Uniqueness: 1,3-Oxazole-4-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for the formation of a wide range of derivatives. This reactivity makes it a valuable intermediate in organic synthesis, distinguishing it from other oxazole derivatives that may have less reactive functional groups.

Properties

IUPAC Name

1,3-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2/c5-4(7)3-1-8-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUFZSMUDNLRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558428
Record name 1,3-Oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62348-20-3
Record name 1,3-Oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Oxazole-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1,3-Oxazole-4-carbonyl chloride
Reactant of Route 3
1,3-Oxazole-4-carbonyl chloride
Reactant of Route 4
1,3-Oxazole-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
1,3-Oxazole-4-carbonyl chloride
Reactant of Route 6
1,3-Oxazole-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.